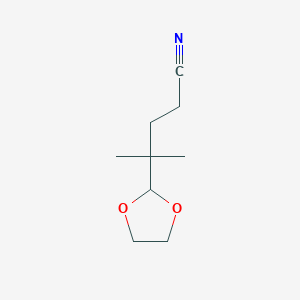

4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNGHOHXTVFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)C1OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305794 | |

| Record name | 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-35-6 | |

| Record name | NSC171683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 1,3 Dioxolan 2 Yl 4 Methylpentanenitrile and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Nitrile-Dioxolane Framework

Retrosynthetic analysis of 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile reveals several logical disconnection points. The two primary functional groups, the dioxolane and the nitrile, are key to this analysis.

One major disconnection strategy involves breaking the C-C bond between the carbon bearing the nitrile group and its adjacent carbon. This approach simplifies the molecule into more readily available starting materials. Another key disconnection is at the dioxolane ring, which is a protected form of a ketone. This suggests that a primary precursor to the target molecule is 4-methyl-4-cyanopentan-2-one. This keto-nitrile can then be retrosynthetically disconnected further.

The nitrile group can be introduced via nucleophilic substitution of a suitable leaving group (like a halide) by a cyanide ion, or through the dehydration of a corresponding amide. The branched alkane backbone, featuring a quaternary carbon, can be constructed through methods like conjugate addition to an α,β-unsaturated nitrile.

These disconnections suggest a synthetic pathway starting from simpler, commercially available precursors, and assembling the target molecule through a sequence of well-established reactions.

Direct Synthesis Approaches for the this compound Core

The direct synthesis of the target molecule can be approached by sequentially or concurrently introducing the key functional groups and constructing the carbon skeleton.

The 1,3-dioxolane (B20135) moiety is typically formed by the protection of a ketone or aldehyde. In the context of synthesizing this compound, this involves the acetalization of a ketone precursor. The reaction is generally carried out by treating the ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org

Commonly used catalysts include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zirconium tetrachloride (ZrCl4). organic-chemistry.org The reaction is often performed in a solvent that allows for the azeotropic removal of water, such as toluene (B28343), using a Dean-Stark apparatus to drive the equilibrium towards the formation of the dioxolane. organic-chemistry.org

| Catalyst Type | Example | Typical Conditions |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with Dean-Stark trap |

| Lewis Acid | Zirconium tetrachloride (ZrCl4) | Mild reaction conditions |

| Solid Acid | Sulfonated resins | Minimizes byproducts, simplifies purification |

From Halides: A common method is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comchemguide.co.uk This is an effective way to introduce a nitrile group and extend the carbon chain by one carbon. ebsco.comchemguide.co.uk For tertiary alkyl halides, the reaction may proceed through an SN1 mechanism. chemistrysteps.com

From Amides: The dehydration of primary amides is another widely used method for synthesizing nitriles. ebsco.comalgoreducation.comchemistrysteps.com Strong dehydrating agents like phosphorus pentoxide (P4O10), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2) are typically employed for this transformation. orgoreview.comresearchgate.netchemistrysteps.com

Via Hydrocyanation: Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double or triple bond. wikipedia.org This method can be catalyzed by transition metal complexes, such as those based on nickel. wikipedia.orgacs.org

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | NaCN or KCN | Chain extension by one carbon. ebsco.comchemguide.co.uk |

| Amide Dehydration | Primary Amide | P4O10, POCl3, SOCl2 | Versatile for various amides. orgoreview.comresearchgate.netchemistrysteps.com |

| Hydrocyanation | Alkene or Alkyne | HCN, Catalyst (e.g., Ni complex) | Direct addition to unsaturated systems. wikipedia.org |

The construction of the branched alkane backbone, specifically the quaternary carbon center, is a critical step in the synthesis of this compound. nih.gov

One effective strategy is the Michael addition of a methyl nucleophile to an α,β-unsaturated nitrile. For example, the conjugate addition of a methyl organocuprate (Gilman reagent) to a suitable unsaturated nitrile precursor would establish the quaternary center.

Another approach involves the hydroalkylation of unactivated olefins, which has emerged as a powerful strategy for creating C(sp3)–C(sp3) bonds and forming challenging quaternary carbon centers. nih.gov Additionally, multi-component reactions can provide efficient access to acyclic nitrile-substituted all-carbon quaternary centers. acs.org

Convergent and Divergent Synthetic Pathways to Analogues of this compound

The synthesis of analogues of the target compound can be achieved through both convergent and divergent strategies.

A divergent synthesis would involve the preparation of a common intermediate that can be subsequently modified to produce a variety of analogues. For example, a key keto-nitrile intermediate could be subjected to acetalization with different diols to generate a range of dioxolane analogues. Alternatively, the nitrile group could be transformed into other functional groups like carboxylic acids or amines. researchgate.net

A convergent synthesis would involve the preparation of different fragments of the molecule separately, which are then combined in the final steps. For instance, a fragment containing the branched alkane backbone and the nitrile group could be synthesized, while another fragment containing a modified dioxolane precursor is prepared in parallel. These two fragments would then be coupled to form the final analogue. The use of acid-base control in certain reactions can also allow for the selective synthesis of different isomers from the same starting materials. nih.gov

Stereoselective Synthesis and Chiral Induction Approaches for Related Branched Nitriles and Dioxolanes

While this compound itself is achiral, the synthesis of chiral analogues requires stereoselective methods.

For the synthesis of chiral dioxolanes, asymmetric acetalization can be employed, or chiral diols can be used as starting materials. nih.govacs.orgresearchgate.net For example, organocatalytic formal [3+2] cycloaddition reactions can produce asymmetric 1,3-dioxolanes. nih.gov

The stereoselective synthesis of branched nitriles can be achieved through various methods. Asymmetric hydrocyanation of prochiral alkenes using chiral catalysts can generate enantiomerically enriched nitriles. wikipedia.orgnih.gov Stereoconvergent cross-coupling reactions, such as the nickel-catalyzed Negishi arylation of racemic α-halonitriles, can also produce enantioenriched α-arylnitriles. nih.gov The construction of quaternary stereocenters is a significant challenge in organic synthesis, but methods such as enantioselective conjugate additions and allylic alkylations have proven valuable. nih.govacs.org

Catalytic Methodologies in the Synthesis of the Compound and its Precursors

The synthesis of this compound and its analogues relies on efficient catalytic methodologies for the formation of the key nitrile and dioxolane functionalities. This section explores a range of catalytic strategies, including homogeneous, heterogeneous, organocatalytic, biocatalytic, electrochemical, and photochemical approaches, that are instrumental in constructing the target molecule and its precursors.

Homogeneous Catalysis

Homogeneous catalysis plays a pivotal role in the synthesis of precursors to this compound, particularly in the formation of the dioxolane ring and the coupling of nitrile and ketone functionalities. Ruthenium and titanium complexes are notable examples of homogeneous catalysts employed in these transformations.

Ruthenium-based catalysts have demonstrated significant efficacy in the synthesis of 1,3-dioxolanes from diols. nih.govd-nb.inforesearchgate.net For instance, the molecular catalyst [Ru(triphos)(tmm)] has been utilized in the conversion of diols to their corresponding cyclic acetals. d-nb.info This transformation is a crucial step in the protection of a diol precursor, which could be an intermediate in the synthesis of the target molecule. The catalytic cycle often involves the activation of the diol and subsequent reaction with a carbonyl equivalent.

Titanium(III)-catalyzed cross-coupling between ketones and nitriles presents a direct route to α-hydroxyketones, which are valuable precursors that can be further elaborated to the target structure. acs.org Mechanistic studies, including in situ IR kinetics and DFT calculations, have revealed that the carbon-carbon bond formation is the turnover-limiting step and involves a catalyst-controlled radical combination between two titanium(III) species. acs.org

Table 1: Examples of Homogeneous Catalysis in the Synthesis of Precursors

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| [Ru(triphos)(tmm)] | Diols and formic acid | Cyclic acetals | Efficient formation of the dioxolane ring under relatively mild conditions. nih.gov |

| Cp₂TiCl₂ | Ketones and nitriles | α-Hydroxyketones | Stereoselective synthesis through a radical coupling mechanism. acs.org |

| RuH₂(PPh₃)₄ | 1,4-Butanediol (B3395766) | γ-Butyrolactone | Dehydrogenative cyclization without the need for a hydrogen acceptor. pkusz.edu.cn |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability, making them attractive for industrial applications in the synthesis of this compound and its precursors. These catalysts are particularly effective in acetalization and cyanation reactions.

The formation of the dioxolane ring via acetalization of a ketone precursor can be efficiently catalyzed by a variety of solid acids. Materials such as montmorillonite (B579905) clay, zeolites, metal(IV) phosphates, and acidic resins like Amberlyst have been successfully employed for this purpose. rsc.org For example, 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ has been reported as a reusable heterogeneous catalyst for the ketalization of ketones with diols. rsc.org Similarly, sodium silicate (B1173343) from rice husk ash functionalized with sulfonic acid groups has shown good catalytic activity and selectivity in the acetalization of glycerol (B35011). researchgate.net

In the context of nitrile synthesis, heterogeneous cobalt catalysts supported on N-doped SiC have been developed for the reductive alkylation of nitriles with aldehydes or ketones. nih.gov This method provides a pathway to secondary alkylamines, which could be precursors to nitrile-containing intermediates through further functional group transformations.

Table 2: Selected Heterogeneous Catalysts for Precursor Synthesis

| Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ | Ketalization | Ketones, Glycol | Ketals |

| N-doped SiC supported Cobalt | Reductive Alkylation | Nitriles, Aldehydes/Ketones | Secondary Alkylamines |

| Sulfonic acid-functionalized rice husk ash | Acetalization | Glycerol, Benzaldehyde | Cyclic Acetals |

Organocatalysis and Biocatalysis for Nitrile and Dioxolane Formation

Organocatalysis and biocatalysis have emerged as powerful tools for the stereoselective synthesis of nitriles and the formation of dioxolanes under mild and environmentally benign conditions. These approaches are particularly valuable for constructing chiral analogues of this compound.

The formation of the nitrile group can be achieved through the organocatalytic cyanation of ketones. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its polymer-supported version (PS-TBD) have been shown to catalyze the reaction of ketones with methyl cyanoformate or acetyl cyanide to produce O-protected cyanohydrins. nih.gov A proposed mechanism involves the activation of the cyanide source by TBD to form a cyanide anion, which then attacks the carbonyl compound. nih.gov

Biocatalysis offers a highly enantioselective route to cyanohydrins through the use of hydroxynitrile lyases (HNLs). rsc.orgchempedia.info These enzymes catalyze the addition of cyanide to a prochiral carbonyl compound, yielding enantiopure cyanohydrins which are versatile building blocks. rsc.org The combination of biocatalysis with chemocatalysis in a sequential manner has been demonstrated for the production of dioxolanes. nih.govd-nb.info An enzymatic cascade can first produce a chiral diol from an aldehyde, which is then converted to a dioxolane using a ruthenium catalyst in the same organic solvent. nih.govd-nb.info

Table 3: Organocatalytic and Biocatalytic Approaches

| Catalyst Type | Catalyst Example | Reaction | Key Advantage |

|---|---|---|---|

| Organocatalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Cyanation of ketones | Mild reaction conditions and formation of protected cyanohydrins. nih.gov |

| Biocatalyst | Hydroxynitrile Lyase (HNL) | Enantioselective synthesis of cyanohydrins | High enantioselectivity for the formation of chiral centers. rsc.org |

| Chemoenzymatic | Enzyme cascade + [Ru(triphos)(tmm)] | Dioxolane formation from aldehydes | Combination of high stereoselectivity from biocatalysis with efficient chemical catalysis. nih.govd-nb.info |

Electrochemical and Photochemical Approaches

Electrochemical and photochemical methods provide alternative, often milder and more sustainable, routes for the synthesis of the nitrile and dioxolane moieties present in this compound. These approaches can circumvent the need for harsh reagents and offer unique reactivity.

The electrochemical synthesis of β-ketonitriles has been achieved through the cyanation of aryl methyl ketones under metal- and oxidant-free anodic oxidation conditions. researchgate.net This method can utilize cyanide sources like Me₃SiCN and KCN. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of 1,2-dioxolanes from donor-acceptor cyclopropanes via direct anodic oxidation. thieme-connect.com

Photochemical approaches have been successfully applied to the synthesis of nitriles from alcohols. organic-chemistry.orgnih.gov A metal-free, HCN-free photochemical method using biomass-derived 1,4-butanediol and 1,4-dicyanobenzene as the cyanide source has been reported. organic-chemistry.org This process involves the bromination of alcohols under UV light, followed by cyanation. The use of visible light in conjunction with a photocatalyst like Eosin Y has been shown to be effective for the acetalization of aldehydes to form dioxolanes under neutral conditions. organic-chemistry.org

Table 4: Electrochemical and Photochemical Synthetic Methods

| Method | Reaction | Substrates | Key Features |

|---|---|---|---|

| Electrochemical | Cyanation | Aryl methyl ketones, Me₃SiCN/KCN | Metal- and oxidant-free anodic oxidation. researchgate.net |

| Electrochemical | Dioxolane Synthesis | Donor-acceptor cyclopropanes | Catalyst-free direct anodic oxidation. thieme-connect.com |

| Photochemical | Nitrile Synthesis | Alcohols, 1,4-dicyanobenzene | Metal-free and HCN-free approach. organic-chemistry.orgnih.gov |

| Photochemical | Acetalization | Aldehydes, Diols | Visible light irradiation with Eosin Y as a photocatalyst under neutral conditions. organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving 4 1,3 Dioxolan 2 Yl 4 Methylpentanenitrile

Reactivity of the Nitrile Functional Group in 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile

The nitrile group (–C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to a range of chemical reactions, including nucleophilic additions, cycloadditions, radical reactions, reductions, and hydrolyses.

Nucleophilic Additions and Substitutions at the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic, making it a target for nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile carbon. The initial reaction forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. This two-step process provides a valuable method for carbon-carbon bond formation.

For instance, the reaction with a Grignard reagent (R-MgX) would proceed as follows:

Nucleophilic Addition: The Grignard reagent adds to the nitrile, breaking the pi bond and forming a magnesium salt of an imine.

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to form a ketone and ammonia.

This transformation is a key step in the synthesis of more complex molecules where the nitrile group acts as a precursor to a carbonyl functional group. The stability of the 1,3-dioxolane (B20135) group under these conditions is crucial, as it remains intact during the Grignard reaction, allowing for selective transformation of the nitrile moiety.

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. researchgate.net For example, nitriles can react with azides to form tetrazoles or with nitrile oxides to form isoxazoles. researchgate.netyoutube.com

In the context of this compound, a [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) would yield a substituted tetrazole. This reaction typically requires a catalyst, such as a Lewis acid, to activate the nitrile group. researchgate.net Similarly, reaction with a nitrile oxide, generated in situ, would lead to the formation of an isoxazole (B147169) ring. youtube.com The electronic properties of the substituents on the 1,3-dipole can influence the chemoselectivity of these reactions. acs.org

Radical Reactions and C-H Functionalization Directed by the Nitrile

The nitrile group can act as a directing group in C-H functionalization reactions, facilitating the selective activation of otherwise inert C-H bonds. nih.govresearchgate.netacs.org This directing ability arises from the coordinating capacity of the nitrogen lone pair with a transition metal catalyst. While often used for C(sp²)–H functionalization, strategies for C(sp³)–H functionalization are also being developed. nih.gov In molecules like this compound, the nitrile group could potentially direct functionalization at the adjacent methylene (B1212753) or methyl groups.

Furthermore, radical-initiated C(sp³)–H bond functionalization of alkyl nitriles has emerged as a significant area of research. acs.org These reactions often proceed through an α-cyano sp³-hybridized carbon-centered radical intermediate. acs.org Such intermediates can then participate in various bond-forming reactions, allowing for the introduction of new functional groups. acs.org

Reductions and Hydrolyses of the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine or hydrolyzed to a carboxylic acid, demonstrating its utility as a synthetic intermediate.

Reduction: The reduction of the nitrile in this compound to the corresponding primary amine, 5-(1,3-dioxolan-2-yl)-5-methylhexan-1-amine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation, using catalysts such as Raney nickel, palladium, or platinum, is another effective method for this transformation. wikipedia.org A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after an aqueous workup. libretexts.orgwikipedia.orgyoutube.com

| Reagent | Product | Typical Conditions |

|---|---|---|

| LiAlH₄, then H₂O/H⁺ | Primary Amine | Ethoxyethane solvent, followed by aqueous acid workup libretexts.orglibretexts.org |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | Primary Amine | Raised temperature and pressure wikipedia.org |

| DIBAL-H, then H₂O/H⁺ | Aldehyde | Low temperature (-78 °C), followed by aqueous acid workup libretexts.orgwikipedia.org |

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comchemguide.co.ukbyjus.com This reaction typically proceeds through an amide intermediate. byjus.comjove.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. jove.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base, like sodium hydroxide (B78521), initially forms a carboxylate salt. chemistrysteps.comchemguide.co.uk Subsequent acidification of the reaction mixture yields the free carboxylic acid. chemguide.co.uk The mechanism starts with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| Aqueous Acid (e.g., HCl), Heat | Amide | Carboxylic Acid chemguide.co.ukbyjus.comcommonorganicchemistry.com |

| Aqueous Base (e.g., NaOH), Heat, then H₃O⁺ | Amide | Carboxylic Acid chemistrysteps.combyjus.comcommonorganicchemistry.com |

Reactivity and Stability of the 1,3-Dioxolane Functional Group in this compound

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms of the Dioxolane

The 1,3-dioxolane ring is generally stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid. organic-chemistry.org This acid-catalyzed hydrolysis regenerates the original carbonyl compound and the diol, in this case, ethylene (B1197577) glycol. This reaction is a fundamental deprotection strategy in organic synthesis. wikipedia.org

The mechanism for the acid-catalyzed hydrolysis of the dioxolane involves the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst.

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.

Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the carbocation.

Deprotonation: Loss of a proton from the attacking water molecule forms a hemiacetal intermediate.

Protonation and Elimination: The hydroxyl group of the ethylene glycol moiety is protonated, turning it into a good leaving group. Subsequent elimination of ethylene glycol regenerates the carbonyl group and the catalyst.

The rate of this hydrolysis can be influenced by factors such as the strength of the acid and the structure of the dioxolane. nih.gov The presence of the nitrile group in this compound is not expected to significantly alter the fundamental mechanism of dioxolane hydrolysis, although reaction conditions must be chosen carefully to avoid simultaneous hydrolysis of the nitrile if selective deprotection is desired.

Electrochemical Deprotection Strategies for Cyclic Acetals

The protection of carbonyl functionalities as cyclic acetals, such as the 1,3-dioxolane group in this compound, is a cornerstone of multi-step organic synthesis. While conventional deprotection relies on aqueous acid hydrolysis, these conditions can be harsh for molecules with other acid-sensitive groups. organic-chemistry.org Electrochemical methods present a milder alternative, allowing for the cleavage of acetals under neutral conditions. rsc.org

Recent research has demonstrated an effective electrochemical deprotection reaction for a variety of cyclic acetals and ketals. rsc.org This process typically involves the use of lithium perchlorate (B79767) (LiClO₄) which serves a dual function as both the electrolyte and the source of oxygen for the regenerated carbonyl group. rsc.org Mechanistic studies suggest that the electro-deprotection process leads to the formation of the desired carbonyl products without the need for acidic reagents. rsc.org The efficiency of these reactions can be significantly improved by the addition of 1,3,5-trioxane, which is believed to act as a lithium ion activator. rsc.org

This strategy could be applied to this compound to unmask the latent aldehyde functionality, yielding 4-formyl-4-methylpentanenitrile. The neutral reaction conditions would be particularly advantageous, minimizing the risk of hydrolyzing the nitrile group, a common side reaction under strong acidic conditions.

Table 1: Examples of Electrochemical Deprotection of Cyclic Acetals

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Phenyl-1,3-dioxolane | Benzaldehyde | 95 |

| 2-(Naphthalen-2-yl)-1,3-dioxolane | 2-Naphthaldehyde | 92 |

| 2-Heptyl-1,3-dioxolane | Octanal | 85 |

| 2,2-Diphenyl-1,3-dioxolane | Benzophenone | 99 |

This table is generated based on data from a study on electrochemical deprotection strategies. rsc.org

Ring-Opening Reactions and Polymerization Pathways of Dioxolane Analogues

The 1,3-dioxolane ring is susceptible to cationic ring-opening polymerization (CROP), a process that has been extensively studied for 1,3-dioxolane (DXL) itself. researchgate.netfrontiersin.org This polymerization can be initiated by various cationic initiators, including organo-aluminum compounds and triflic anhydride. researchgate.netcdnsciencepub.com The resulting polymer is polydioxolane, a polyether. frontiersin.org

The mechanism of CROP for cyclic acetals like dioxolane is complex and can proceed through different pathways. The growing center has been proposed to exist as an equilibrium between an oxonium ion and an alkoxy carbenium ion. cdnsciencepub.com A significant challenge in the CROP of DXL is the prevalence of side reactions, particularly the formation of small cyclic structures through intramolecular and intermolecular transfer, a phenomenon known as "backbiting". cdnsciencepub.comresearchgate.net The amount of these cyclic byproducts tends to increase with higher monomer conversion and monomer-to-initiator ratios. rsc.org

To control the polymerization and limit the formation of cyclic structures, the "Active Monomer" (AM) mechanism can be employed. researchgate.netrsc.org This involves adding a nucleophile, such as ethylene glycol, to the reaction. In this mechanism, the protonated monomer reacts with the nucleophile, leading to a more controlled chain growth and a reduction in unwanted cyclization. researchgate.net

For this compound, the presence of the bulky, substituted side chain would likely influence its polymerization behavior. The steric hindrance might affect the rate of polymerization and the propensity for backbiting reactions compared to the unsubstituted 1,3-dioxolane.

Table 2: Initiators and Conditions for Cationic Polymerization of 1,3-Dioxolane (DXL)

| Initiator System | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|

| Triflic anhydride | CH₂Cl₂ | -55 | Allows for molecular weight control | cdnsciencepub.com |

| Organo-aluminum compounds | Not specified | Not specified | Yields white, crystalline poly-1,3-dioxolane | researchgate.net |

| Acetyl chloride-metal halides | Not specified | Not specified | Effective for polymerization of unsubstituted DXL | researchgate.net |

| Diphenylmethylium hexafluoroantimonate | CH₂Cl₂ | -55 | Unsatisfactory results, side reactions observed | cdnsciencepub.com |

This table summarizes findings from various studies on the polymerization of dioxolane analogues.

Interplay and Chemoselectivity Between Nitrile and Dioxolane Functionalities in Multi-step Synthesis

The presence of both a nitrile and a dioxolane (cyclic acetal) group in this compound offers opportunities for selective transformations, provided the reaction conditions are carefully chosen. The differing reactivity of these two functional groups is key to achieving chemoselectivity.

The dioxolane ring is stable towards bases and a wide range of nucleophiles but is readily cleaved under acidic conditions to reveal the parent carbonyl group. organic-chemistry.org Conversely, the nitrile group is susceptible to nucleophilic attack at its electrophilic carbon atom. libretexts.org It can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), or converted to a ketone via reaction with Grignard reagents followed by hydrolysis. libretexts.orgchemistrysteps.com

This differential reactivity allows for selective manipulation of one group while preserving the other. For instance:

Selective Nitrile Reduction: The nitrile can be reduced to a primary amine using LiAlH₄. Under the typical anhydrous and often basic workup conditions of this reaction, the acetal (B89532) group is expected to remain intact.

Selective Acetal Deprotection: Mild acid-catalyzed hydrolysis can be used to deprotect the dioxolane to the corresponding aldehyde. Careful control of pH and reaction time would be crucial to prevent simultaneous hydrolysis of the nitrile group.

Grignard Reaction with Nitrile: Organometallic reagents like Grignard reagents will attack the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org These strongly nucleophilic and basic reagents will not affect the acetal protecting group.

Table 3: Chemoselectivity of Nitrile and Dioxolane Groups

| Reagent / Condition | Effect on Dioxolane Group | Effect on Nitrile Group | Outcome |

|---|---|---|---|

| Mild H₃O⁺ | Hydrolysis to aldehyde | Stable (with short reaction times) | Selective deprotection |

| Strong H₃O⁺, heat | Hydrolysis to aldehyde | Hydrolysis to carboxylic acid | Both groups react |

| LiAlH₄, then H₂O | Stable | Reduction to primary amine | Selective reduction |

| R-MgBr, then H₃O⁺ | Stable | Conversion to ketone | Selective Grignard addition |

| NaOH (aq), heat | Stable | Hydrolysis to carboxylate salt | Selective hydrolysis |

| H₂, Metal Catalyst | Stable | Reduction to primary amine | Selective reduction |

This table outlines the expected reactivity of the functional groups in this compound under various synthetic conditions.

Influence of the Branched Alkane Structure on Reactivity and Selectivity in this compound

The structure of this compound features a quaternary carbon atom adjacent to the dioxolane ring. This gem-dimethyl group introduces significant steric hindrance around the acetal functionality. This steric bulk is expected to play a crucial role in the molecule's reactivity.

The rate of acid-catalyzed hydrolysis of the dioxolane ring is likely to be slower compared to less sterically hindered acetals. The approach of the hydronium ion and subsequent attack by water molecules at the acetal carbon would be impeded by the neighboring methyl and propylnitrile groups. This could be advantageous in synthetic routes where fine control over the rate of deprotection is desired.

Furthermore, the gem-dimethyl group can influence intramolecular reactions. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a quaternary carbon can accelerate intramolecular cyclization reactions by bringing the reactive ends of the chain closer together. While the chain length in this molecule may not be optimal for a simple Thorpe-Ziegler condensation of the nitrile, the conformational constraints imposed by the branched structure could favor specific pathways in more complex transformations.

In reactions involving the nitrile group, the steric influence of the branched center is less direct due to its distance from the C≡N triple bond. However, in any reaction that proceeds via a cyclic transition state involving both ends of the molecule, the conformational preferences dictated by the quaternary carbon would become highly significant in determining stereoselectivity and reaction efficiency.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 1,3 Dioxolan 2 Yl 4 Methylpentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the pentanenitrile chain, and the protons of the dioxolane ring. The two methyl groups attached to the quaternary carbon are chemically equivalent and would appear as a singlet. The two methylene groups in the chain would appear as distinct multiplets, likely complex due to their proximity to the chiral center created by the dioxolane group. The four protons of the dioxolane ring would typically present as a complex multiplet.

¹³C NMR provides information on each unique carbon atom in the molecule. The spectrum would clearly show signals for the nitrile carbon, the quaternary carbon, the methyl carbons, the methylene carbons, and the carbons of the dioxolane ring, including the acetal (B89532) carbon. The chemical shifts would align with established ranges for these functional groups.

Conformational analysis of the five-membered dioxolane ring can also be investigated using NMR techniques. acs.orgnih.gov The 1,3-dioxolane (B20135) ring is not planar and typically adopts an envelope or twisted-envelope conformation. nih.gov Variable-temperature NMR studies and the analysis of nuclear Overhauser effects (NOE) and coupling constants can provide insights into the dynamic equilibrium between different ring conformations and the preferred spatial arrangement of the substituents. nih.govresearchgate.netauremn.org.br

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.90 - 4.10 | m | 4H | -O-CH₂-CH₂-O- (Dioxolane ring) |

| ~ 2.35 | t | 2H | -CH₂-C≡N |

| ~ 1.80 | t | 2H | -C(CH₃)₂-CH₂- |

| ~ 1.15 | s | 6H | -C(CH₃)₂- |

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120.0 | -C≡N |

| ~ 110.0 | O-C-O (Acetal carbon) |

| ~ 65.0 | -O-CH₂-CH₂-O- |

| ~ 45.0 | -C(CH₃)₂-CH₂- |

| ~ 40.0 | -C(CH₃)₂- |

| ~ 25.0 | -C(CH₃)₂- |

| ~ 15.0 | -CH₂-C≡N |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to validate its molecular formula, C₉H₁₅NO₂, by providing a highly accurate mass measurement.

Under electron impact (EI) ionization, the molecular ion (M⁺) is often unstable and undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org Cyclic acetals, such as the 1,3-dioxolane ring, are known to be particularly susceptible to fragmentation, and the molecular ion peak may be weak or absent.

The expected fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms of the dioxolane ring is a common pathway for acetals, leading to the formation of stable oxonium ions. dtic.mil

Loss of neutral fragments: The molecule could lose neutral species such as ethylene (B1197577) oxide or parts of the pentanenitrile chain.

Cleavage related to the nitrile group: Fragmentation can also be initiated by the nitrile functional group.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of both the dioxolane and the methylpentanenitrile moieties. libretexts.orgcreative-proteomics.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Structure / Identity |

| 169 | [M]⁺ (Molecular Ion) |

| 154 | [M - CH₃]⁺ |

| 126 | [M - CH₂C≡N]⁺ |

| 87 | [C₄H₇O₂]⁺ (Fragment from dioxolane ring cleavage) |

| 73 | [C₃H₅O₂]⁺ (Dioxolanyl cation) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorption bands corresponding to its key functional groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group. rsc.orgresearchgate.net

C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations of the dioxolane ring are expected in the 1200-1000 cm⁻¹ region. rsc.org Acetal C-O bonds typically show multiple strong bands in this fingerprint region.

C-H Stretch: Absorption bands for sp³ C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile C≡N stretch, being a symmetric vibration, often gives a strong signal in the Raman spectrum. scispace.com This can be particularly useful for confirming the presence of the nitrile group, especially in complex molecules where the IR spectrum might have overlapping bands. Analysis of the vibrational modes of the dioxolane ring can also be performed. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| ~ 2960 - 2850 | C-H (sp³) Stretch | IR, Raman | Medium to Strong |

| ~ 2250 | C≡N Stretch | IR, Raman | Medium (IR), Strong (Raman) |

| ~ 1465 | C-H Bend (Methylene) | IR | Medium |

| ~ 1375 | C-H Bend (Methyl) | IR | Medium |

| ~ 1150 - 1050 | C-O Stretch (Acetal) | IR | Strong |

X-ray Crystallography for Solid-State Structural Determination of Related Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational arrangements. nih.gov While no specific crystal structure for this compound is publicly available, the technique would be invaluable if a suitable single crystal of the compound or a closely related analogue could be grown.

For related analogues containing a 1,3-dioxolane ring, X-ray diffraction studies have confirmed the non-planar nature of the five-membered ring, often revealing an envelope or twisted conformation. nih.govresearchgate.net A crystallographic study of the target compound would unambiguously establish:

The precise bond lengths and angles of the entire molecule.

The solid-state conformation of the dioxolane ring.

The torsional angles describing the orientation of the substituent groups.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement. rsc.org

This detailed structural information is crucial for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating components of a mixture and are widely used for both the purification and purity assessment of synthesized compounds. h-brs.deresearchgate.net

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. sci-hub.se When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to:

Determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Identify byproducts from a synthesis reaction. semanticscholar.org

Monitor the progress of a reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for both analytical and preparative purposes. sielc.com For this compound, a reversed-phase HPLC method would likely be developed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. HPLC is particularly useful for:

Analyzing non-volatile impurities.

Purifying the compound on a larger scale (preparative HPLC).

Assessing purity with high accuracy using detectors like UV-Vis (if the molecule has a chromophore) or mass spectrometry (LC-MS). chromatographyonline.com

The choice between GC and HPLC would depend on the compound's thermal stability and the nature of the potential impurities. spectroscopyonline.comnih.gov

Computational and Theoretical Chemistry Studies of 4 1,3 Dioxolan 2 Yl 4 Methylpentanenitrile

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecules. These methods solve approximations of the Schrödinger equation to provide information about the electronic structure of a molecule, from which numerous other properties can be derived.

The presence of several single bonds in 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile allows for a variety of three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them. The 1,3-dioxolane (B20135) ring itself is not planar and can adopt different puckered conformations, often described as envelope or twist forms. acs.org

The energy landscape of a molecule describes the potential energy as a function of its geometry. exlibrisgroup.comrsc.org For this compound, the energy landscape would be complex, with multiple minima corresponding to different stable conformers. The relative energies of these conformers can be calculated with high accuracy using DFT methods.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Dioxolane envelope, extended nitrile chain | 0.00 |

| 2 | Dioxolane twist, extended nitrile chain | 0.85 |

| 3 | Dioxolane envelope, gauche nitrile chain | 1.20 |

| 4 | Dioxolane twist, gauche nitrile chain | 2.05 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated computational studies.

Quantum chemical calculations are particularly useful for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a key reaction of interest is the hydrolysis of the dioxolane ring, which acts as a protecting group for a ketone. The mechanism of this reaction would involve protonation of one of the oxygen atoms, followed by nucleophilic attack of water and subsequent ring-opening. DFT calculations can be used to model the structures and energies of the intermediates and transition states in this process.

Another important reaction is the transformation of the nitrile group. For instance, the reduction of the nitrile to a primary amine using a hydride source like lithium aluminum hydride is a common synthetic transformation. libretexts.org Computational studies can elucidate the pathway of hydride attack on the electrophilic carbon of the nitrile.

Ab initio and DFT methods have been successfully applied to study the deprotonation of nitriles and the nitrosation of carbonyl compounds, providing detailed insights into the transition state structures and reaction energetics. acs.orgsemanticscholar.orgresearchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution of electrons in various energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are primarily involved in chemical reactions.

For this compound, the HOMO is likely to be located on the oxygen atoms of the dioxolane ring, which have lone pairs of electrons. The LUMO, on the other hand, is expected to be associated with the π* orbital of the carbon-nitrogen triple bond in the nitrile group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this case, the MEP would show a negative potential (electron-rich) around the oxygen and nitrogen atoms, and a positive potential (electron-poor) around the carbon atom of the nitrile group and the hydrogen atoms. This information is valuable for predicting how the molecule will interact with other reagents. The nitrile group is known to be highly polar due to the electronegativity of the nitrogen atom. libretexts.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent.

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal the preferred conformations in solution and the timescale of transitions between them. It would also provide insights into how the molecule interacts with solvent molecules through forces like hydrogen bonding and van der Waals interactions. The gem-dimethyl group on the pentanenitrile chain can influence the molecule's conformation and interactions by sterically restricting certain arrangements. nih.gov

MD simulations have been used to study the properties of nitrile-butadiene rubber, providing insights into the role of the acrylonitrile (B1666552) content on the material's mechanical and tribological properties. nih.gov Similar approaches could be used to understand the bulk properties of materials derived from this compound.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and infrared (IR) vibrational frequencies. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

DFT methods are widely used to calculate NMR chemical shifts with a good degree of accuracy. researchgate.netgithub.io For this compound, one would first perform a conformational search to identify the low-energy conformers. The NMR chemical shifts for each conformer would then be calculated and averaged, weighted by their predicted populations, to obtain a final predicted spectrum. This can then be compared to the experimental spectrum to validate the structure.

Similarly, the vibrational frequencies of the molecule can be calculated. These correspond to the peaks in the IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for approximations in the computational methods. The characteristic C≡N stretch of the nitrile group, which appears as a sharp and intense band in the IR spectrum, can be accurately predicted. spectroscopyonline.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Dioxolane-Nitrile Compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 13C NMR (C≡N) | 120.5 ppm | 119.8 ppm |

| 1H NMR (dioxolane CH) | 4.95 ppm | 4.88 ppm |

| IR (C≡N stretch) | 2245 cm-1 | 2250 cm-1 |

Note: This table is illustrative. The predicted values are typical for DFT calculations on similar structures, and the experimental values are based on general spectroscopic trends.

In Silico Prediction of Reaction Outcomes and Selectivity

Computational methods can be used to predict the outcome and selectivity of chemical reactions, a field often referred to as in silico chemistry. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product will be formed preferentially.

For reactions involving this compound, such as an α-alkylation of the nitrile, computational models can help predict the regioselectivity and stereoselectivity of the reaction. organic-chemistry.org The steric hindrance from the gem-dimethyl group and the dioxolane ring would play a significant role in determining the accessibility of the α-carbon to incoming reagents.

DFT calculations have been used to rationalize the diastereo- and enantioselectivity in copper-catalyzed reactions of nitriles. nih.gov Similar studies on this compound could guide the design of selective synthetic routes. The reactivity of the 1,3-dioxolane ring under various conditions can also be modeled to predict its stability during different synthetic steps. researchgate.net

Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles and Amines

The presence of the nitrile functionality in 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile makes it a valuable precursor for the synthesis of a variety of nitrogen-containing compounds, most notably primary amines and, subsequently, nitrogen-containing heterocycles.

The transformation of the nitrile group into a primary amine is a fundamental reaction in organic synthesis. This is typically achieved through reduction, with common reducing agents including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting primary amine, 5-(1,3-dioxolan-2-yl)-5-methylhexan-1-amine, retains the protected carbonyl group, which can be unmasked in a later synthetic step.

This primary amine serves as a crucial building block for the synthesis of various nitrogen-containing heterocycles. Through intramolecular cyclization reactions, often following deprotection of the carbonyl group, a range of heterocyclic systems can be accessed. For instance, deprotection of the dioxolane under acidic conditions would yield a γ-amino ketone, a key precursor for the synthesis of pyrrolidines and other related heterocycles.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor Amine | Heterocycle Class | General Synthetic Strategy |

|---|---|---|

| 5-(1,3-dioxolan-2-yl)-5-methylhexan-1-amine | Pyrrolidines | Deprotection of the dioxolane followed by intramolecular cyclization of the resulting γ-amino ketone. |

| 5-(1,3-dioxolan-2-yl)-5-methylhexan-1-amine | Pyridines | Condensation reactions with 1,3-dicarbonyl compounds or their equivalents. |

Note: The synthesis of these heterocycles from the specific title compound is based on established synthetic methodologies for analogous structures, as direct literature for this compound is limited.

Role in the Construction of Branched Aliphatic Chains with Masked Carbonyls

The structure of this compound is particularly well-suited for the construction of complex, branched aliphatic chains. The dioxolane group serves as a robust protecting group for a ketone functionality, allowing for chemical manipulations at other parts of the molecule without affecting the carbonyl group.

The nitrile group can participate in a variety of carbon-carbon bond-forming reactions. For instance, Grignard reagents or organolithium reagents can add to the nitrile to form, after hydrolysis, ketones. This allows for the introduction of additional branching at the terminus of the molecule.

Furthermore, the masked carbonyl at the 4-position introduces a quaternary carbon center, a common motif in many complex natural products and pharmaceutical agents. The ability to carry this protected ketone through multiple synthetic steps and then deprotect it at a desired stage is a key advantage of using this intermediate.

Illustrative Synthetic Application:

A plausible synthetic sequence could involve the reaction of this compound with an organometallic reagent to introduce a new alkyl or aryl group. Subsequent reduction of the resulting imine and deprotection of the dioxolane would yield a highly functionalized, branched aliphatic chain containing both an amine and a ketone.

Utility in Sequential and Cascade Reactions for Molecular Complexity Generation

Sequential and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The bifunctional nature of this compound makes it an ideal candidate for such reaction sequences.

A hypothetical cascade reaction could be initiated by the reduction of the nitrile group to a primary amine. This amine could then participate in an intramolecular reaction upon deprotection of the dioxolane ring. For example, an intramolecular reductive amination could lead to the formation of a cyclic amine.

Table 2: Potential Sequential Reactions Involving this compound

| Initiating Reaction | Subsequent Reaction(s) | Resulting Structural Motif |

|---|---|---|

| Nitrile Reduction | Dioxolane Deprotection, Intramolecular Cyclization | Substituted Pyrrolidine |

| Grignard Addition to Nitrile | Dioxolane Deprotection, Intramolecular Aldol Condensation | Cyclic Ketone |

Note: These are proposed reaction sequences based on the known reactivity of the functional groups present in the molecule.

The ability to orchestrate a series of reactions in a controlled manner, triggered by specific reagents or conditions, highlights the strategic importance of intermediates like this compound in the efficient synthesis of complex target molecules.

Derivatization for the Synthesis of Specialty Nitrile Intermediates

Beyond its direct use, this compound can be derivatized to generate a variety of other valuable nitrile-containing intermediates. The reactivity of the nitrile group allows for a range of transformations that can introduce new functional groups while preserving the masked carbonyl.

For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide. These derivatives, still containing the protected ketone, can be used in a variety of coupling reactions, such as peptide synthesis or the formation of esters and other carbonyl derivatives.

Additionally, reactions at the α-carbon to the nitrile group can be explored, although this can be challenging. Under specific basic conditions, deprotonation could allow for the introduction of substituents at this position, further increasing the molecular diversity accessible from this starting material.

Table 3: Potential Derivatizations of this compound

| Reagent/Condition | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|

| H₂O, H⁺ or OH⁻ | Carboxylic Acid | Amide bond formation, esterification |

| H₂O₂, OH⁻ | Amide | Further functional group transformations |

| Grignard Reagent (e.g., RMgX) followed by H₂O | Ketone | Introduction of new carbon frameworks |

Green Chemistry and Sustainable Approaches in the Study of 4 1,3 Dioxolan 2 Yl 4 Methylpentanenitrile

Development of Environmentally Benign Synthetic Routes

The development of synthetic routes that are less hazardous to human health and the environment is a core tenet of green chemistry. jetir.org For 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile, this involves reimagining traditional synthetic pathways to improve their safety and efficiency profiles.

Organic solvents are a major contributor to the environmental impact of the chemical industry, accounting for a significant portion of waste. nih.govrsc.org Consequently, there is a strong impetus to develop solvent-free or reduced-solvent reaction systems. nih.govmdpi.com The synthesis of the dioxolane moiety in this compound, typically formed by the acetalization of a ketone with ethylene (B1197577) glycol, is a prime candidate for such an approach. Research has demonstrated that the condensation of diols and aldehydes to form 1,3-dioxolanes can be achieved in excellent yields under neat (solvent-free) conditions at mild temperatures. nih.gov This not only eliminates solvent waste but can also simplify product purification. For instance, the reaction between biomass-derived furfural (B47365) and glycerol (B35011) has been successfully performed without solvents, highlighting the feasibility of this approach for creating dioxolane structures. nih.gov Applying this principle to the synthesis of the target compound would involve reacting a suitable ketone precursor with ethylene glycol under solvent-free conditions, potentially with catalytic assistance.

Catalysis is a fundamental pillar of green chemistry, offering pathways with lower energy requirements and higher selectivity. nih.gov Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous. They can be easily separated from the reaction mixture by simple filtration, allowing them to be recovered and reused, which minimizes waste and reduces costs. rsc.orgresearchgate.net

In the context of synthesizing this compound, solid acid catalysts are highly relevant for the formation of the 1,3-dioxolane (B20135) ring. Traditional homogeneous acid catalysts like p-toluenesulfonic acid are effective but difficult to separate from the product. researchgate.net In contrast, solid acids such as zeolites, clays (B1170129) (like Montmorillonite (B579905) K10), or sulfonated resins can efficiently catalyze the acetalization reaction and be easily recovered. rsc.orgvulcanchem.comnih.gov For example, H-bentonite, a type of clay, has been shown to be a more effective catalyst for dioxolane synthesis than conventional homogeneous catalysts. researchgate.net The use of such reusable catalysts represents a significant step towards a more sustainable synthetic process. scirp.org

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst Type | Example(s) | Advantages | Disadvantages | Citation(s) |

| Homogeneous | p-Toluenesulfonic acid | High activity, good solubility | Difficult to separate from product, not reusable, generates waste | researchgate.net |

| Heterogeneous | Zeolites, Montmorillonite K10, Sulfonated resins, H-bentonite | Easily separated, reusable, reduced waste, cleaner process | May have lower activity than homogeneous counterparts in some cases | rsc.orgresearchgate.netvulcanchem.comnih.gov |

Microwave-assisted and ultrasonication-assisted organic syntheses are innovative techniques that align with green chemistry principles by often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. nih.gov Many microwave-assisted reactions can be performed under solvent-free conditions, further boosting their environmental credentials. nih.govnih.gov

For the synthesis of this compound, microwave irradiation could be applied to both the formation of the dioxolane ring and the introduction of the nitrile group. Microwave-assisted methods have been successfully used to synthesize a wide variety of heterocyclic compounds, often in a fraction of the time required by conventional heating methods. nih.govmdpi.com For example, some reactions that take hours with conventional heating can be completed in minutes under microwave conditions. nih.gov This rapid, efficient, and often cleaner reaction profile makes microwave-assisted synthesis a compelling approach for the environmentally benign production of the target compound.

Biocatalytic Transformations of Nitriles and Dioxolanes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov These processes are highly selective, occur under mild conditions (ambient temperature and neutral pH), and are environmentally friendly, making them attractive alternatives to traditional chemical methods. nih.govresearchgate.net

The nitrile group in this compound is susceptible to biocatalytic transformation. Nitrile-metabolizing enzymes are widely studied for their potential in fine chemical synthesis. nih.gov There are two primary enzymatic pathways for nitrile conversion:

Nitrilases directly hydrolyze the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia. nih.govresearchgate.net

Nitrile hydratases convert the nitrile to an amide (-CONH₂), which can then be further hydrolyzed to a carboxylic acid by an amidase . nih.govresearchgate.net

These enzymatic transformations provide a green route to convert this compound into its corresponding carboxylic acid or amide derivatives, which may be valuable intermediates for other products. nih.gov This approach avoids the harsh acidic or basic conditions and high temperatures often required for chemical hydrolysis of nitriles. nih.gov Furthermore, aldoxime dehydratases offer a cyanide-free biocatalytic route to nitriles from aldoximes under mild conditions, presenting a sustainable alternative for the synthesis of the parent compound itself. mdpi.com While biocatalytic transformations of the dioxolane ring are less common, the stability of this group under the mild, aqueous conditions of enzymatic reactions makes it compatible with the biocatalysis of the nitrile functionality.

Atom Economy and Process Efficiency Considerations

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with high atom economy is one that generates minimal waste in the form of byproducts. jocpr.comscranton.edu The goal is to design synthetic routes where the majority of the atoms from the starting materials end up in the final product. rsc.org

To illustrate this for this compound, we can consider a plausible synthetic pathway starting from 4-oxopentanenitrile (B1606563) and ethylene glycol.

Reaction: C₅H₇NO (4-oxopentanenitrile) + C₂H₆O₂ (Ethylene Glycol) → C₉H₁₅NO₂ (Target Compound) + H₂O

The atom economy for this reaction can be calculated as follows:

Formula Weight of Desired Product (C₉H₁₅NO₂): 169.22 g/mol

Formula Weight of All Reactants (C₅H₇NO + C₂H₆O₂): 97.10 g/mol + 62.07 g/mol = 159.17 g/mol

Percent Atom Economy = (Formula Weight of Desired Product / Formula Weight of All Reactants) x 100

In an ideal condensation reaction where water is the only byproduct, the calculation would be based on the atoms incorporated. However, a more practical approach for process efficiency is to consider all starting materials. For a reaction forming the dioxolane from a ketone precursor like 4-cyano-4-methyl-2-pentanone and ethylene glycol, the atom economy would be high as water is the only theoretical byproduct. Maximizing atom economy is crucial for sustainable synthesis, as it directly correlates with waste reduction. scranton.edunih.gov Addition and cycloaddition reactions are ideal as they have 100% atom economy in theory. nih.gov

Table 2: Atom Economy Calculation for a Hypothetical Acetalization Step

| Component | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 4-Cyano-4-methyl-2-pentanone | C₇H₁₁NO | 125.17 | Reactant |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reactant |

| Total Reactant Mass | 187.24 | ||

| This compound | C₉H₁₅NO₂ | 169.22 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy (%) | (169.22 / 187.24) * 100 = 90.4% |

Use of Bio-based Feedstocks and Renewable Resources for Precursors

A key goal of green chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable resources. ieabioenergy.commdpi.com The synthesis of this compound can be made more sustainable by sourcing its precursors from bio-based feedstocks. Many of the basic building blocks for organic synthesis can now be produced through the processing of biomass, such as carbohydrates, lignin, and plant oils. ieabioenergy.comkit.edu

The dioxolane portion of the target molecule is directly linked to renewable resources. The ethylene glycol required for its formation can be produced from bio-ethanol, which is derived from the fermentation of sugars. ieabioenergy.com Furthermore, glycerol, a major byproduct of biodiesel production, can be used to synthesize dioxolane derivatives, presenting a valuable way to valorize this waste stream. nih.govrsc.org Other platform chemicals derived from biomass, such as lactic acid, can also be used to create dioxolanone structures, which are related to the dioxolane ring system. rsc.orgmdpi.com The nitrile and pentane (B18724) backbone could potentially be derived from other bio-based platform molecules, moving the entire synthesis away from petrochemical dependence.

Table 3: Potential Bio-based Sources for Precursors

| Precursor/Moiety | Potential Bio-based Source | Biomass Feedstock | Citation(s) |

| Ethylene Glycol (for Dioxolane ring) | Bio-ethanol | Sugars (e.g., from corn, sugarcane) | ieabioenergy.com |

| Dioxolane Precursors | Glycerol | Biodiesel production (from plant oils/fats) | nih.govrsc.org |

| Dioxolane-related structures | Lactic Acid, Furfural | Fermentation of sugars, agricultural waste | rsc.orgnih.govmdpi.com |

| Pentane Backbone | Levulinic Acid, Furfural | Lignocellulosic biomass | ieabioenergy.com |

Environmental and Biocatalytic Degradation Pathways of Nitriles and Dioxolane Containing Compounds

Microbial Degradation of Nitrile Functionality

The nitrile group (–C≡N) is found in numerous industrial chemicals and natural products. While many nitriles are toxic, a wide variety of microorganisms have evolved enzymatic systems to metabolize these compounds, often utilizing them as sources of carbon and nitrogen. researchgate.netd-nb.info The microbial breakdown of nitriles primarily proceeds through two well-characterized enzymatic pathways. nih.govfrontiersin.org

Microorganisms employ two main routes for the enzymatic hydrolysis of the nitrile functional group. researchgate.netfrontiersin.org

The Nitrilase Pathway: This pathway involves a single enzymatic step where a nitrilase (EC 3.5.5.1) directly hydrolyzes the nitrile to a carboxylic acid and ammonia. nih.govresearchgate.net Nitrilases are part of the carbon-nitrogen hydrolase superfamily and feature a conserved catalytic triad (B1167595) of cysteine, glutamate, and lysine (B10760008) residues. frontiersin.orgacsgcipr.org The reaction mechanism involves the cysteine residue in the active site acting as a nucleophile to hydrolyze the nitrile. acsgcipr.org This pathway is an efficient detoxification method employed by various bacteria, fungi, and yeasts. nih.gov

The Nitrile Hydratase-Amidase Pathway: This is a two-step enzymatic cascade. researchgate.net

Nitrile Hydratase (NHase): In the first step, a nitrile hydratase (EC 4.2.1.84) catalyzes the hydration of the nitrile to its corresponding amide. frontiersin.org NHases are metalloenzymes that typically contain either a non-heme iron (Fe-type) or cobalt (Co-type) ion in their catalytic center. hnu.edu.cn The metal ion activates the nitrile group, facilitating the addition of a water molecule. acsgcipr.org

Amidase: In the second step, an amidase (EC 3.5.1.4) hydrolyzes the intermediate amide to the final products: a carboxylic acid and ammonia. frontiersin.orghnu.edu.cn

Both pathways ultimately convert the nitrile into the same end products, but through different intermediates. The presence of one or both of these pathways has been identified in numerous microbial genera, including Rhodococcus, Pseudomonas, and Nocardia. researchgate.net

| Enzyme | EC Number | Function | Pathway | Key Features |

| Nitrilase | 3.5.5.1 | Directly hydrolyzes a nitrile to a carboxylic acid and ammonia. nih.gov | One-step | Utilizes a Cys-Glu-Lys catalytic triad. frontiersin.orgacsgcipr.org |

| Nitrile Hydratase (NHase) | 4.2.1.84 | Hydrates a nitrile to an amide. frontiersin.org | Two-step | Metalloenzyme containing Fe or Co. hnu.edu.cn |

| Amidase | 3.5.1.4 | Hydrolyzes an amide to a carboxylic acid and ammonia. frontiersin.org | Two-step | Works in concert with Nitrile Hydratase. hnu.edu.cn |

The primary metabolites from the microbial degradation of the nitrile group are the corresponding carboxylic acid and ammonia, with the amide being an intermediate exclusively in the nitrile hydratase/amidase pathway. researchgate.netnih.gov For 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile, the expected degradation products from the nitrile moiety would be 4-(1,3-Dioxolan-2-yl)-4-methylpentanoic acid and ammonia.

| Substrate (Nitrile) | Enzyme System | Organism | Specific Activity / Rate | Reference |

| Acrylonitrile (B1666552) | Nitrile Hydratase | Rhodococcus rhodochrous | 14.2 nkat mg⁻¹ | nih.gov |

| Propionitrile | Nitrile-degrading enzymes | Rhodococcus rhodochrous | 10% transformation in 24h | nih.gov |

| 3-Butenenitrile | Nitrilase (rPgNIT2) | Paraburkholderia graminis | 5.94 U/mg | researchgate.net |

| 4-Pentenenitrile | Nitrilase (rPgNIT2) | Paraburkholderia graminis | 6.66 U/mg | researchgate.net |

| Benzonitrile | Nitrilase | Thermophilic bacterium | 3286.7 U mg⁻¹ | researchgate.net |

Stability and Environmental Fate of Dioxolane Structures under Various Conditions

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532). Generally, acetals and ketals are stable under neutral and basic conditions and are resistant to many nucleophiles and oxidizing agents. organic-chemistry.org However, they are susceptible to hydrolysis under acidic conditions, which cleaves the acetal and regenerates the original carbonyl compound and the diol. organic-chemistry.orgchemistrysteps.com Therefore, the 1,3-dioxolane ring in this compound would be expected to be relatively stable in neutral or alkaline aqueous environments but could undergo acid-catalyzed hydrolysis in acidic soils or water bodies.

The environmental fate of related cyclic ethers, such as 1,4-dioxane, has been studied more extensively. 1,4-Dioxane is miscible with water and shows limited adsorption to soil, leading to potential groundwater contamination. wikipedia.org While structurally different, the high water solubility of such cyclic ethers suggests that compounds containing a dioxolane ring may also exhibit mobility in aqueous environments. Some studies have shown that certain dioxolane derivatives can be hydrolyzed enzymatically in biological systems. publisso.de Biodegradation of the dioxolane ring itself can occur, although it is often a slow process. wikipedia.org

Biodegradation of Related Branched-Chain Organic Compounds

The structure of this compound features a quaternary carbon atom at the 4-position of the pentanenitrile chain, creating a significant branch point. The biodegradation of organic compounds is known to be significantly affected by the degree of alkyl chain branching. nih.gov

In general, branched hydrocarbon chains are more resistant to microbial degradation than their linear counterparts. stackexchange.com This recalcitrance is often attributed to steric hindrance, where the branched structure, particularly at or near a tertiary or quaternary carbon, impedes the ability of microbial enzymes to access and catalyze the oxidation of the molecule. stackexchange.com Standard metabolic pathways like β-oxidation, which are efficient for straight-chain alkanes, are blocked by branching. stackexchange.com

Microorganisms may employ alternative, often slower, degradation pathways such as α-oxidation to break down branched compounds one carbon at a time. stackexchange.com Studies on the degradation of branched alkanes and aromatic acids have shown that increased branching leads to slower and sometimes incomplete metabolism. nih.govstackexchange.com For instance, the presence of a quaternary carbon is a feature known to confer considerable environmental recalcitrance. uni-greifswald.de Therefore, the gem-dimethyl group in this compound likely makes the carbon skeleton less susceptible to rapid biodegradation compared to a linear analogue.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies and Catalysts for 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile

Future research into the synthesis of this compound is expected to focus on the development of more efficient, selective, and environmentally benign methodologies. While traditional acid-catalyzed ketalization is effective, emerging paradigms are exploring novel catalytic systems to overcome limitations such as harsh reaction conditions and catalyst recyclability.